molecular formula C9H7NO2 B3098818 8-Hydroxyisoquinolin-1(2H)-one CAS No. 1344148-46-4

8-Hydroxyisoquinolin-1(2H)-one

Cat. No.: B3098818
CAS No.: 1344148-46-4
M. Wt: 161.16 g/mol
InChI Key: OZRLOXHZXGCERL-UHFFFAOYSA-N
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Description

8-Hydroxyisoquinolin-1(2H)-one is a heterocyclic organic compound with a molecular formula of C9H7NO2 It is a derivative of isoquinoline, featuring a hydroxyl group at the 8th position and a keto group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to yield the desired compound. The reaction conditions often include acidic or basic catalysts and controlled temperatures to ensure optimal yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are crucial for the successful industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The keto group can be reduced to form a hydroxyl group, resulting in a dihydroxy compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroxy compounds.

Scientific Research Applications

8-Hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Isoquinoline: The parent compound of 8-Hydroxyisoquinolin-1(2H)-one, lacking the hydroxyl and keto groups.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

    8-Hydroxyquinoline: Similar in structure but with a different ring system.

Uniqueness: this compound is unique due to its specific functional groups and their positions on the isoquinoline ring. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

8-hydroxy-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-10-9(12)8(6)7/h1-5,11H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRLOXHZXGCERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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